molecular formula C23H23NO3 B5002445 N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide CAS No. 5635-28-9

N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide

Cat. No.: B5002445
CAS No.: 5635-28-9
M. Wt: 361.4 g/mol
InChI Key: LTPVBHIZWSUYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethoxyphenyl)-2-(2-phenylethyl)benzamide is a benzamide derivative characterized by a 2-phenylethyl group attached to the benzamide core and a 2,4-dimethoxyphenyl substituent on the nitrogen atom. The methoxy groups in the 2,4-dimethoxyphenyl moiety are electron-donating substituents, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-26-19-14-15-21(22(16-19)27-2)24-23(25)20-11-7-6-10-18(20)13-12-17-8-4-3-5-9-17/h3-11,14-16H,12-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPVBHIZWSUYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367302
Record name ST50184483
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5635-28-9
Record name ST50184483
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where 2,4-dimethoxybenzoyl chloride reacts with the benzamide core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 2-Phenylethyl Group: The 2-phenylethyl group can be attached via a nucleophilic substitution reaction, where the benzamide core reacts with 2-phenylethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the substituents on the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogues, their synthesis, and biological activities:

Compound Name Structural Features Biological Activity Synthesis Method Key Findings
N-(2,4-Dimethoxyphenyl)-2-(2-phenylethyl)benzamide (Target) 2,4-Dimethoxyphenyl, 2-phenylethyl Not explicitly reported; inferred from analogues Not detailed in evidence Requires extrapolation from similar benzamides
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl Not reported Benzoyl chloride + 3,4-dimethoxyphenethylamine (80% yield) Characterized by ¹H/¹³C-NMR; melting point 90°C
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) Multiple hydroxyl groups (3,4,5-trihydroxybenzamide + 4-hydroxyphenethyl) Antioxidant (DPPH IC₅₀ = 22.8 μM; TEAC = 0.6) Not detailed Superior to ascorbic acid in radical scavenging; protects DNA from OH• damage
N-(2,2-Diphenylethyl)-4-nitrobenzamide Diphenylethyl, nitro Bio-functional hybrid Mechanosynthesis (ball milling) Eco-friendly synthesis; characterized by NMR, UV, and mass spectrometry
N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide (A8) Thiourea-linked 4-hydroxyphenyl Antioxidant (% inhibition = 86.6) Solution-phase synthesis Activity linked to phenolic hydroxyl groups
Antioxidant Potential
  • THHEB (3,4,5-Trihydroxy Derivative) : Exhibits potent antioxidant activity (DPPH IC₅₀ = 22.8 μM; TEAC = 0.6), surpassing ascorbic acid. Hydroxyl groups enhance radical scavenging via hydrogen donation .
  • A8 (Thiourea-Benzamide): Shows 86.6% inhibition in lipid peroxidation assays, attributed to phenolic -OH groups .
  • Target Compound : The 2,4-dimethoxyphenyl group may reduce antioxidant efficacy compared to hydroxylated analogues due to decreased hydrogen-donating capacity.
Antimicrobial and Anticancer Activity
  • Benzimidazole Analogues : highlights benzimidazole-linked benzamides with antimicrobial and anticancer properties, though structural differences (e.g., imidazole vs. phenylethyl) limit direct comparison.

Physicochemical Properties

  • Electronic Effects : Methoxy groups in the target compound may increase lipophilicity compared to hydroxylated derivatives, affecting bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.